molecular formula C6H13O4P B1580994 Diethyl acetylphosphonate CAS No. 919-19-7

Diethyl acetylphosphonate

Cat. No. B1580994
CAS RN: 919-19-7
M. Wt: 180.14 g/mol
InChI Key: YOHJPFQGGNEGSE-UHFFFAOYSA-N
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Description

Diethyl acetylphosphonate is an organophosphorus compound with the CAS Number: 919-19-7 . It has a molecular weight of 180.14 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Diethyl acetylphosphonate is 1S/C6H13O4P/c1-4-9-11(8,6(3)7)10-5-2/h4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Diethyl acetylphosphonate is a liquid at room temperature . It has a molecular weight of 180.14 .

Scientific Research Applications

Enantioselective Synthesis

Diethyl acetylphosphonate is used in enantioselective synthesis processes. Wen, Hertzberg, and Moberg (2014) demonstrated its use in acylphosphonylation, achieving high yields but moderate enantiomeric ratios. This process involves catalytic systems comprising chiral Lewis acids, achiral Lewis bases, and Brønstedt bases, emphasizing its utility in specialized chemical synthesis (Wen, Hertzberg, & Moberg, 2014).

Polymer Reinforcement

In the field of materials science, Pan et al. (2017) explored diethyl acetylphosphonate as an additive in iron-based catalysts for the stereo-polymerization of 1,3-butadiene, yielding high crystalline 1,2-syndiotactic polybutadiene. This demonstrates its effectiveness in enhancing polymer properties and its potential in creating advanced material composites (Pan et al., 2017).

Metal Complex Formation

Mikulski et al. (1978) reported the formation of complexes between diethyl acetylphosphonate and 3d metal perchlorates. These complexes were characterized using various spectroscopic methods, indicating the role of diethyl acetylphosphonate in forming coordination compounds with metals (Mikulski et al., 1978).

Organic Synthesis

In organic chemistry, Yuan, Chen, and Wang (1991) utilized acetyl chloride in the synthesis of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives involving diethyl phosphoramidate, highlighting the versatility of diethyl acetylphosphonate in creating a range of organic compounds (Yuan, Chen, & Wang, 1991).

Spectroscopic Analysis

Burt and Simpson (1970) conducted a study on the reaction mechanism between trialkyl phosphites and halogenoacetylenes, where diethyl acetylphosphonate played a role in the formation of ethynylphosphonates. This research is significant in understanding the reactions and synthesis pathways in organic chemistry (Burt & Simpson, 1970).

Safety And Hazards

Diethyl acetylphosphonate is considered hazardous. It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-diethoxyphosphorylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O4P/c1-4-9-11(8,6(3)7)10-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHJPFQGGNEGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335132
Record name Diethyl acetylphosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl acetylphosphonate

CAS RN

919-19-7
Record name Diethyl acetylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 919-19-7
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Synthesis routes and methods I

Procedure details

166.2 grams (1 mole) triethyl phosphate was added dropwise with stirring to 78.4 grams (1 mole) of acetyl chloride over a period of 30 minutes at a temperature of 30° to 35° C. maintained by cooling. Ethyl chloride was evolved. The temperature was increased to 60° C. over the next 1 hour and 15 minutes, at which time the evolution of ethyl chloride was complete. The product was distilled under vaccum yielding 176 grams of diethyl acetylphosphonate (DEAP) in 98% yield, B.P. about 80° C. at 5 mm. and having a refractive index of 1.4240 at 200° C.
Quantity
166.2 g
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78.4 g
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Synthesis routes and methods II

Procedure details

166.2 grams (1 mole) triethyl phosphite was added dropwise with stirring to 78.4 grams (1 mole) of acetyl chloride over a period of 30 minutes at a temperature of 30° to 35° C maintained by cooling. Ethyl chloride was evolved. The temperature was increased to 60° C over the next 1 hour and 15 minutes, at which time the evolution of ethyl chloride was complete. The product was distilled under vacuum yielding 176 grams of diethyl acetylphosphonate (DEAP) in 98% yield, B.P. about 80° C at 5 mm and having a refractive index of 1.4240 at 200° C.
Quantity
166.2 g
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reactant
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78.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
CM Mikulski, W Henry, LL Pytlewski… - Journal of Inorganic and …, 1978 - Elsevier
Complexes of diethyl acetylphosphonate(deap) with 3d metal perchlorates were synthesized and characterized by means of IR and electronic spectral, magnetic susceptibility and …
Number of citations: 26 www.sciencedirect.com
LAR Hall, CW Stephens - Journal of the American Chemical …, 1956 - ACS Publications
… The reaction of acetyl chloride with triethyl phosphite in the Arbuzov reaction to yield diethyl acetylphosphonate hasbeen reported along with the preparation of a cyanohydrin derivative.…
Number of citations: 14 pubs.acs.org
A TAKAMIZAWA, Y MORI, H SATO… - Chemical and …, 1968 - jstage.jst.go.jp
‘According to the previous papers-3, 4) in a dry box, Id was treated with tri—ethylamine in DMF and reacted with Ila to give the similar product to one obtained previously by the reaction …
Number of citations: 2 www.jstage.jst.go.jp
A Takamizawa, Y Hamashima, Y Sato… - Chemical and …, 1967 - jstage.jst.go.jp
… obtained by the reactiOn of thiamine (I) and diethyl acetylphosphonate (lib). Alkaline hydrolysis of Nb or … In this paper, it was found that the reaction with diethyl—acetylphosphonate (lib) …
Number of citations: 5 www.jstage.jst.go.jp
YQ Wen, R Hertzberg, C Moberg - The Journal of Organic …, 2014 - ACS Publications
… Acetoxyphosphonates were obtained by a one-step procedure consisting of reaction of diethyl acetylphosphonate with prochiral aldehydes in the presence of a catalytic system …
Number of citations: 12 pubs.acs.org
CM Mikulski, N Harris, P Sanford, FJ Iaconianni… - Journal of Inorganic and …, 1981 - Elsevier
Reactions of some metal chlorides with diethyl acetyl- or diethyl benzoyl-phosphonate at elevated temperatures lead to products of varying types, ie Al(eap) 3 , M(ebp) 3 (M = Al, Cr), V(…
Number of citations: 6 www.sciencedirect.com
RL McCONNELL, HW Coover Jr - The Journal of Organic …, 1958 - ACS Publications
… To determine ifIV is the intermediate, diethyl acetylphosphonate was treated with ketene … acid in addition to traces of diethyl acetylphosphonate. Diethyl 1-acetoxyethylphosphonate (VI). (…
Number of citations: 5 pubs.acs.org
A Gruen, IG Molnar, B Bertok, I Greiner… - … Journal of Main …, 2009 - Wiley Online Library
… The reaction of diethyl acetylphosphonate (AP) 1a with diethyl phosphite (DEP) was chosen as the model to be studied in detail. Formation of the two possible products, tetraethyl 1-…
Number of citations: 36 onlinelibrary.wiley.com
高見沢映, 浜島好男, 佐藤義朗, 佐藤久夫 - … and Pharmaceutical Bulletin, 1967 - jlc.jst.go.jp
… obtained by the reactiOn of thiamine (I) and diethyl acetylphosphonate (lib). Alkaline hydrolysis of Nb or … In this paper, it was found that the reaction with diethyl—acetylphosphonate (lib) …
Number of citations: 2 jlc.jst.go.jp
E Breuer - … of Organophosphorous Compounds, John Wiley & …, 1996 - researchgate.net
… Tetraethyl pyrophosphite was also reported to undergo Arbuzov reaction with acetyl chloride, with the formation of diethyl acetylphosphonate and diethylphosphorochlorodite36. …
Number of citations: 2 www.researchgate.net

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